molecular formula C21H15N B11845507 1,4-Diphenylisoquinoline CAS No. 66166-25-4

1,4-Diphenylisoquinoline

Cat. No.: B11845507
CAS No.: 66166-25-4
M. Wt: 281.3 g/mol
InChI Key: RSTSSFWLOYSYCR-UHFFFAOYSA-N
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Description

1,4-Diphenylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring system .

Another method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is advantageous due to its high efficiency and the use of readily available starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

1,4-Diphenylisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

1,4-Diphenylisoquinoline can be compared with other isoquinoline derivatives such as:

    Quinoline: Similar in structure but with different reactivity and applications.

    Tetrahydroisoquinoline: A reduced form with different chemical properties and biological activities.

    Isoquinoline N-oxides:

These comparisons highlight the unique properties of this compound, such as its stability and reactivity, which make it a valuable compound in various fields of research and industry.

Properties

CAS No.

66166-25-4

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

1,4-diphenylisoquinoline

InChI

InChI=1S/C21H15N/c1-3-9-16(10-4-1)20-15-22-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-15H

InChI Key

RSTSSFWLOYSYCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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